

Technical Support Center: Overcoming
Ceftolozane Sulfate Resistance in Pseudomonas

aeruginosa Mutants

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Compound of Interest		
Compound Name:	Ceftolozane Sulfate	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudomonas aeruginosa and encountering resistance to **ceftolozane sulfate**.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving **ceftolozane sulfate** and P. aeruginosa.

Q1: My P. aeruginosa isolates show high Minimum Inhibitory Concentrations (MICs) to ceftolozane/tazobactam. What are the potential resistance mechanisms?

High MICs to ceftolozane/tazobactam in P. aeruginosa can be mediated by several mechanisms. The most common are:

- Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze ceftolozane.
 These include:
 - Extended-Spectrum β-Lactamases (ESBLs): Such as OXA, GES, and PER types.[1][2]
 - Carbapenemases: Metallo-β-lactamases (e.g., VIM, IMP, NDM) and serine carbapenemases (e.g., KPC, GES-5) can efficiently degrade ceftolozane.[1][2][3][4]
 Tazobactam does not inhibit carbapenemases.[5]

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- Overexpression and/or Structural Modification of Chromosomal AmpC: The P. aeruginosaderived cephalosporinase (PDC) is a key factor.
 - Overexpression: Mutations in regulatory genes like ampR, ampD, dacB, and mpl can lead to derepression and hyperproduction of AmpC.[1][2][5]
 - Structural Modifications: Specific amino acid substitutions in the AmpC enzyme can increase its hydrolytic activity against ceftolozane.[1][2]
- Target Site Modifications: Alterations in penicillin-binding proteins (PBPs), the primary targets
 of ceftolozane.
 - Mutations in ftsI, the gene encoding PBP3, can reduce the binding affinity of ceftolozane.
 [6]

Q2: I am performing antimicrobial susceptibility testing (AST) for ceftolozane/tazobactam and my results are inconsistent. What could be the issue?

Inconsistent AST results for ceftolozane/tazobactam can be due to several factors:

- Methodology: Different AST methods can yield varying results. While broth microdilution is the reference method, gradient diffusion strips (Etest, MTS) and disk diffusion are also used. [7][8] The performance of these methods can decrease with highly resistant isolates.[7][8]
- Inoculum Effect: A higher bacterial inoculum can lead to regrowth and falsely elevated MICs, especially in the presence of ESBLs.[9]
- Quality Control: Ensure that quality control strains, such as P. aeruginosa ATCC 27853, are used and fall within the acceptable range.[4][5]
- Breakpoint Interpretation: Use the most current clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate interpretation.[4][10]

Q3: How can I confirm the specific mechanism of ceftolozane/tazobactam resistance in my P. aeruginosa isolates?



To identify the resistance mechanism, a combination of phenotypic and genotypic methods is recommended:

- Phenotypic Tests:
 - Carbapenemase Production Tests: Methods like the Carba NP test can detect the presence of carbapenemases.[5]
 - Synergy Tests: Using β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam can help differentiate between different β-lactamase classes.
- Genotypic Methods:
 - PCR and Sequencing: Target specific resistance genes such as those for common ESBLs, carbapenemases, and the ampC gene to identify mutations.[11]
 - Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance determinants, including mutations in regulatory genes (ampR, ampD), target genes (ftsl), and the presence of acquired resistance genes.[4][6]
 - Real-Time RT-PCR: To quantify the expression levels of genes like ampC and those encoding efflux pumps.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of tazobactam when combined with ceftolozane against P. aeruginosa?

Tazobactam is a β-lactamase inhibitor. While it does not have a major impact on the activity of ceftolozane against P. aeruginosa strains that rely on AmpC-mediated resistance, it is crucial for protecting ceftolozane from hydrolysis by many ESBLs produced by Enterobacteriaceae. [12] However, tazobactam is not effective against carbapenemases.[5]

Q2: Can efflux pumps contribute to **ceftolozane sulfate** resistance in P. aeruginosa?

Ceftolozane was designed to be a poor substrate for the common efflux pumps in P. aeruginosa, such as the Mex pumps.[1][4] Therefore, efflux-mediated resistance is not considered a primary mechanism of resistance to ceftolozane.[12]



Q3: Are there strategies to overcome ceftolozane/tazobactam resistance in a laboratory setting?

In a research context, you can explore:

- Combination Therapy: Investigating the synergistic effects of ceftolozane/tazobactam with other antibiotics, such as tobramycin.[13]
- Novel β-Lactamase Inhibitors: Testing ceftolozane in combination with newer β-lactamase inhibitors that have a broader spectrum of activity, including against some carbapenemases.
- Targeting Resistance Mechanisms: Using molecular tools like CRISPR-Cas9 to reverse specific resistance mutations and restore susceptibility.

Q4: What are the typical MIC values for ceftolozane/tazobactam against susceptible and resistant P. aeruginosa?

MIC values can vary significantly. According to EUCAST, for P. aeruginosa, an MIC of \leq 4 mg/L is considered susceptible, while an MIC > 4 mg/L indicates resistance.[1] In a study of ceftazidime and/or imipenem non-susceptible isolates, the C/T resistance rate (MIC > 4/4 μ g/ml) was 10%.[1][2]

Data Presentation

Table 1: Ceftolozane/Tazobactam Susceptibility Rates in Carbapenem-Nonsusceptible P. aeruginosa (CNSPA)

Study Population	Number of Isolates	C/T Susceptibility Rate (%)	Reference
CNSPA isolates from Singapore (2009- 2020)	195	37.9	[4]
Non-carbapenemase- producing CNSPA	109	67.9	[4]



Table 2: Common β-Lactamases Associated with Ceftolozane/Tazobactam Resistance in P. aeruginosa

β-Lactamase Class	Examples	Reference
Extended-Spectrum β- Lactamases (ESBLs)	OXA-14, OXA-19, OXA-35, GES-9, PER-1	[1][2]
Carbapenemases	GES-5, IMP-8, VIM-2, NDM, KPC	[1][2][4]

Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

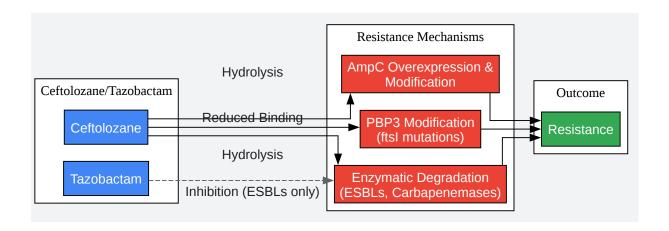
- Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare
 a direct colony suspension in sterile saline or Mueller-Hinton broth (MHB) to match the
 turbidity of a 0.5 McFarland standard.
- Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.
- Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of ceftolozane (with a constant concentration of 4 μg/mL tazobactam) in cation-adjusted MHB in a 96-well microtiter plate.
 The typical concentration range to test is 0.125 to 64 μg/mL.
- Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.



- Determine MIC: The MIC is the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.
- 2. Whole-Genome Sequencing (WGS) for Resistance Gene Identification
- DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the P. aeruginosa isolate using a commercial DNA extraction kit.
- Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).
- Sequencing: Perform paired-end sequencing on the prepared library.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
 - De Novo Assembly: Assemble the reads into a draft genome sequence.
 - Resistance Gene Identification: Use bioinformatics tools and databases (e.g., ResFinder,
 CARD) to screen the assembled genome for known antibiotic resistance genes.
 - Mutation Analysis: Align the sequencing reads to a reference P. aeruginosa genome (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be associated with ceftolozane resistance (e.g., ampC, ampR, ampD, ftsl).

Visualizations

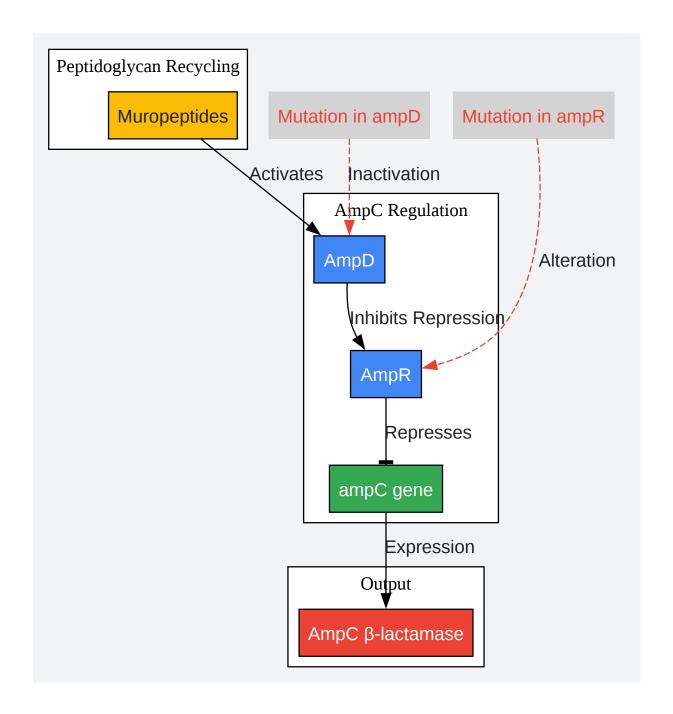




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Caption: Key mechanisms of resistance to Ceftolozane/Tazobactam in P. aeruginosa.

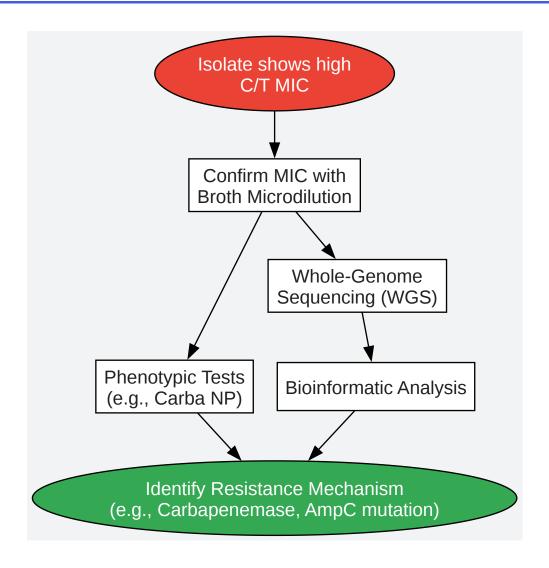




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Caption: Simplified signaling pathway of AmpC regulation and derepression in P. aeruginosa.





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Caption: Experimental workflow for investigating Ceftolozane/Tazobactam resistance.

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